

Application Note: Synthesis of 2-Methyl-5-nitrobenzonitrile from o-Tolunitrile

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Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzonitrile

Cat. No.: B181607

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Introduction & Principle

1.1. Background **2-Methyl-5-nitrobenzonitrile** is a valuable chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Its structure, featuring a nitrile, a nitro group, and a methyl group on an aromatic ring, provides multiple reactive sites for further functionalization. This application note provides a detailed, reliable protocol for the synthesis of **2-Methyl-5-nitrobenzonitrile** via the electrophilic aromatic nitration of o-tolunitrile (2-methylbenzonitrile).

1.2. Reaction Principle The synthesis is based on the electrophilic aromatic substitution (EAS) mechanism. A mixture of concentrated nitric acid (HNO_3) and concentrated sulfuric acid (H_2SO_4), commonly known as "mixed acid," is used to generate the highly electrophilic nitronium ion (NO_2^+).^{[2][3]} The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion.^[2]

The electron-rich aromatic ring of o-tolunitrile then attacks the nitronium ion. The existing methyl (- CH_3) and cyano (- CN) groups on the ring direct the position of the incoming nitro group. The methyl group is an activating, ortho-, para- director, while the cyano group is a deactivating, meta- director. The directing effects of these two groups combine to favor the substitution at the C5 position, which is para to the methyl group and meta to the cyano group, yielding **2-methyl-5-nitrobenzonitrile** as the major product.

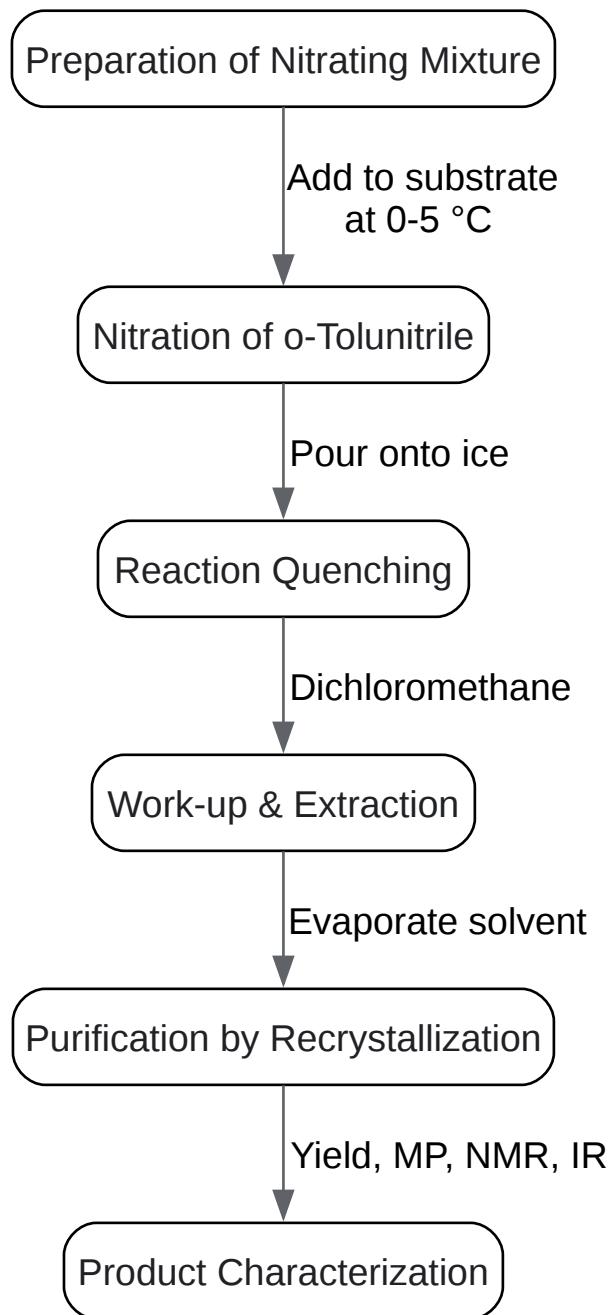
Materials & Equipment

Reagents & Chemicals	Grade	Supplier Example
o-Tolunitrile (2-methylbenzonitrile)	Reagent grade, ≥98%	Sigma-Aldrich
Concentrated Sulfuric Acid (H ₂ SO ₄)	ACS Reagent, 95-98%	Fisher Scientific
Concentrated Nitric Acid (HNO ₃)	ACS Reagent, 68-70%	VWR
Dichloromethane (CH ₂ Cl ₂)	ACS Grade	Major Solvent Supplier
Saturated Sodium Bicarbonate (NaHCO ₃)	ACS Grade	Standard Lab Supplier
Anhydrous Magnesium Sulfate (MgSO ₄)	Anhydrous, ≥97%	Standard Lab Supplier
Ethanol (for recrystallization)	95% or 200 proof	Standard Lab Supplier
Deionized Water	Type II or higher	In-house

Equipment	Description
Three-neck round-bottom flask	250 mL, with appropriate stoppers
Magnetic stirrer and stir bar	
Dropping funnel	100 mL, pressure-equalizing
Thermometer	-20 to 110 °C range
Ice-water bath	Large enough to accommodate the flask
Separatory funnel	500 mL
Rotary evaporator	
Büchner funnel and filter flask	
Standard laboratory glassware	Beakers, Erlenmeyer flasks, graduated cylinders
Thin-Layer Chromatography (TLC) setup	Plates, chamber, UV lamp

Experimental Protocol

Workflow Overview



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Caption: High-level workflow for the synthesis of **2-Methyl-5-nitrobenzonitrile**.

Step-by-Step Procedure

- Preparation of the Nitrating Mixture (Mixed Acid):
 - In a 100 mL beaker placed in an ice-water bath, add 30 mL of concentrated sulfuric acid.
 - While stirring gently, slowly and carefully add 15 mL of concentrated nitric acid dropwise.
Causality: This addition is highly exothermic; slow, dropwise addition at low temperature is critical to prevent overheating and uncontrolled side reactions.[4] The sulfuric acid must be added first, and the nitric acid added to it.
 - Keep the resulting mixed acid cool in the ice bath until ready for use.
- Nitration Reaction:
 - Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in a large ice-water bath on a magnetic stirrer.
 - Add 20.0 g (0.171 mol) of o-tolunitrile to the flask.
 - Begin stirring and allow the o-tolunitrile to cool to below 5 °C.
 - Slowly add the prepared cold nitrating mixture from the dropping funnel to the stirred o-tolunitrile over a period of 45-60 minutes.
 - Crucial Control Point: Meticulously maintain the internal reaction temperature between 0 and 5 °C throughout the addition. Elevated temperatures can lead to the formation of dinitrated byproducts and decrease the yield.[3]
 - After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
- Reaction Monitoring (Optional but Recommended):
 - Progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Spot the starting material and co-spot with the reaction mixture. The appearance of a new, lower R_f spot indicates product formation.
- Quenching and Isolation:

- Fill a 1 L beaker with approximately 400 g of crushed ice and 100 mL of cold deionized water.
 - Very slowly and carefully, pour the reaction mixture into the ice-water with vigorous stirring. A pale yellow to light brown solid should precipitate.[\[1\]](#)
 - Causality: Quenching on ice serves two purposes: it safely neutralizes the potent acid mixture by dilution and precipitates the organic product, which is insoluble in water.[\[1\]](#)
 - Allow the ice to melt completely while stirring, then collect the crude solid product by vacuum filtration using a Büchner funnel.
 - Wash the solid cake with several portions of cold deionized water until the filtrate is neutral (test with pH paper).
- Purification by Recrystallization:
 - Transfer the crude, damp solid to a 250 mL Erlenmeyer flask.
 - Add a minimal amount of 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid just dissolves.
 - If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[\[5\]](#)
 - Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.
 - Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven or desiccator.

Characterization & Expected Results

Property	Expected Value
Appearance	Pale yellow to light brown solid/crystals[1]
Molecular Formula	C ₈ H ₆ N ₂ O ₂ [6]
Molecular Weight	162.15 g/mol [6]
Melting Point	106-108 °C
Theoretical Yield	27.7 g
Expected % Yield	75-85%
Solubility	Insoluble in water; soluble in organic solvents like ethanol and acetone.[1]

Characterization Data:

- ¹H NMR: Peaks corresponding to the aromatic protons and the methyl group protons.
- IR Spectroscopy: Characteristic peaks for C≡N (nitrile) stretch (~2230 cm⁻¹), asymmetric and symmetric NO₂ (nitro) stretches (~1530 and 1350 cm⁻¹), and C-H stretches.

Safety & Hazard Management

This protocol involves highly corrosive and reactive chemicals. Adherence to strict safety protocols is mandatory.[7][8]

- Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a face shield when handling concentrated acids.[9][10]
- Fume Hood: All steps, especially the preparation and use of the mixed acid, must be performed inside a certified chemical fume hood to prevent inhalation of toxic nitrogen dioxide fumes.[11]
- Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[11][12] They can cause severe burns on contact.[9] Always add acid to water (or in this case, nitric acid to sulfuric acid), never the reverse.[10] Store acids in

designated acid cabinets away from incompatible materials like organic compounds, bases, and metals.[8][13]

- Thermal Hazards: The nitration reaction is highly exothermic.[4] Failure to control the temperature can lead to a runaway reaction, posing an explosion risk. Ensure the ice bath is well-maintained.
- Spill Management: Have a spill kit readily available containing a neutralizer like sodium bicarbonate (NaHCO_3).[13][14] For large spills, evacuate the area and contact emergency personnel.[8]
- Waste Disposal: Acidic aqueous waste must be neutralized before disposal. Organic waste containing the product should be collected in a designated halogenated or non-halogenated solvent waste container as appropriate, following all local and institutional regulations.[12]

Reaction Mechanism: Electrophilic Aromatic Substitution

Caption: Mechanism of nitration of o-tolunitrile.

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